N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule belonging to the pyrimidoindole class. Its structure comprises a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3, a thioacetamide linker at position 2, and a 4-ethoxyphenyl moiety on the acetamide nitrogen. This compound has garnered interest due to its structural similarity to Toll-like receptor 4 (TLR4) ligands and kinase inhibitors, as evidenced by related analogs in the literature . The ethoxy group enhances solubility, while the fluorine atom may contribute to metabolic stability and binding interactions.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-34-19-13-9-17(10-14-19)28-22(32)15-35-26-30-23-20-5-3-4-6-21(20)29-24(23)25(33)31(26)18-11-7-16(27)8-12-18/h3-14,29H,2,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVULDMAZAKVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. The compound's structure suggests a complex interaction with various biological targets, making it a candidate for further investigation in the context of cancer treatment and other therapeutic areas.
The molecular formula of this compound is , with a molecular weight of 439.47 g/mol. Its IUPAC name is N-(4-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio]acetamide. The compound features a thioacetamide moiety which is often associated with biological activity.
Research indicates that compounds with similar structural motifs often interact with protein kinases and other cellular signaling pathways. The presence of the pyrimidoindole structure may allow this compound to inhibit key enzymes involved in tumor proliferation and survival, particularly in hematological malignancies.
Anticancer Properties
-
Inhibition of Cell Proliferation :
- Preliminary studies suggest that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 µM and 1.2 µM respectively, as measured by thymidine uptake assays on day 2 of culture .
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
A detailed analysis of the structure reveals that modifications at the 2-position of the thioacetamide or alterations in the fluorophenyl group can significantly impact biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against specific cancer cell lines due to increased binding affinity to target proteins .
Case Studies
- In Vivo Studies :
- Molecular Docking Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN5O3S |
| Molecular Weight | 439.47 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-{...} |
| Anticancer Activity (IC50) | ~0.3 µM (MV4-11 cells) |
| Inhibition Mechanism | Down-regulates ERK1/2 |
Scientific Research Applications
Antitumor Properties
In vitro studies have demonstrated that this compound exhibits significant antitumor activity . The mechanisms identified include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It halts the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Kinase Inhibition
The compound has been identified as a potential inhibitor of key kinases involved in cancer progression, such as:
- AKT
- ERK
These kinases play crucial roles in cell survival and proliferation pathways, making them important targets for cancer therapy.
Case Studies and Research Findings
Several studies have evaluated the efficacy of N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide:
Cell Viability Assays
Methodology : MTT assays were conducted on various cancer cell lines (e.g., MCF7, HeLa).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.2 | Inhibition of cell proliferation |
| HeLa | 6.8 | Induction of apoptosis |
Apoptosis Induction Studies
Methodology : Flow cytometry was utilized to analyze apoptotic cells.
Findings : Increased annexin V staining indicated that the compound effectively induces apoptosis in treated cells.
In Vivo Studies
Animal models bearing tumors were treated with varying doses of the compound:
| Study Type | Tumor Model | Results |
|---|---|---|
| In Vivo Tumor Model | Xenograft | Marked reduction in tumor size |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in TLR4, as seen in analogs like Compound 27 (TLR4 IC₅₀ = 1.2 µM) . Fluorine’s electronegativity could also reduce metabolic oxidation compared to non-halogenated analogs. Ethoxy vs. Alkyl Chains: The 4-ethoxyphenyl substituent in the target compound balances solubility and lipophilicity.
Impact of Heteroatom Modifications: Replacement of the ethoxy group with a trifluoromethoxy group (as in ECHEMI-6) introduces stronger electron-withdrawing effects, which may alter binding kinetics or metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , involving HATU-mediated coupling of thioacetamide intermediates with substituted anilines. Microwave-assisted reactions (e.g., Compound 32 in ) improve yields (72–79%) compared to traditional methods .
NMR and Structural Insights :
- Comparative NMR studies () reveal that substituents at positions 3 and 2 of the pyrimidoindole core significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), suggesting conformational flexibility critical for target engagement .
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?
A multi-step synthesis is typically employed:
Core Pyrimidoindole Formation : React 4-fluorophenyl-substituted indole derivatives with thiourea or cyanamide under acidic conditions to construct the pyrimido[5,4-b]indole core .
Thioacetamide Introduction : Use a nucleophilic substitution reaction between the pyrimidoindole thiol group and chloroacetamide intermediates.
Ethoxyphenyl Functionalization : Couple the intermediate with 4-ethoxyaniline via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Q. Key Considerations :
- Optimize reaction temperatures (e.g., 80–100°C for cyclization steps).
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Table 1 : Example Synthetic Steps and Yields
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyrimidoindole cyclization | 65–70 | ≥90 |
| 2 | Thiol-acetamide coupling | 75–80 | ≥85 |
| 3 | Amide bond formation | 60–65 | ≥95 |
Q. What spectroscopic methods are critical for characterizing this compound?
Methodology :
- NMR Spectroscopy :
- ¹H NMR : Identify ethoxyphenyl protons (δ 6.8–7.2 ppm), pyrimidoindole aromatic signals (δ 7.5–8.5 ppm), and acetamide NH (δ 10–11 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and sulfur-linked carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR : Detect C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹).
Data Contradiction Tip : Discrepancies in NMR splitting patterns may arise from rotamers; use variable-temperature NMR or DFT calculations to resolve .
Q. How can researchers screen the biological activity of this compound?
In Vitro Assays :
- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (48–72 hr incubation, IC₅₀ calculation) .
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Evaluate kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ kinase assays) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%).
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
Approach :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Focus on the pyrimidoindole core’s interaction with active sites .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions. The ethoxyphenyl group may enhance metabolic stability .
- DFT Calculations : Analyze electron distribution to guide derivatization (e.g., fluorophenyl’s electron-withdrawing effects) .
Validation : Compare computational results with experimental solubility (shake-flask method) and plasma protein binding assays.
Q. What strategies resolve contradictions in biological activity data across studies?
Methodology :
Dose-Response Curves : Re-test conflicting data with standardized protocols (e.g., fixed incubation times).
Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .
Target Engagement Studies : Confirm mechanism via cellular thermal shift assays (CETSA) or SPR binding kinetics .
Case Example : If one study reports cytotoxicity (IC₅₀ = 10 µM) and another shows no effect, check cell line specificity (e.g., p53 status) or assay conditions (e.g., serum concentration) .
Q. How can reaction engineering improve synthetic scalability?
Advanced Techniques :
- Flow Chemistry : Continuous flow systems enhance reproducibility for exothermic steps (e.g., cyclization) .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Table 2 : Reactor Design Considerations
| Parameter | Optimization Target |
|---|---|
| Residence Time | 30–60 min for thioacetamide step |
| Catalyst Loading | 5–10 mol% for coupling reactions |
| Solvent System | Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) |
Q. What structural analogs show enhanced activity, and how are they designed?
SAR Insights :
- Fluorophenyl Modifications : Replace 4-fluorophenyl with trifluoromethyl (improves lipophilicity; see ) .
- Ethoxy Group Replacement : Substitute with methoxy or propoxy to alter pharmacokinetics .
- Pyrimidoindole Core : Introduce methyl groups at C-5 to sterically hinder metabolic oxidation .
Validation : Synthesize analogs via parallel synthesis (e.g., 96-well plates) and test in high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
